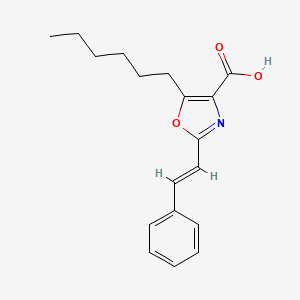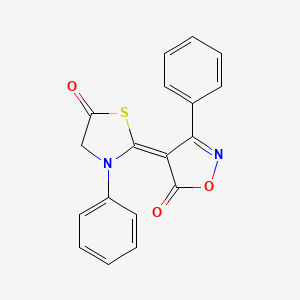
4-(5-Oxo-3-phenylthiazolidin-2-ylidene)-3-phenylisoxazol-5(4H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(5-Oxo-3-phenylthiazolidin-2-ylidene)-3-phenylisoxazol-5(4H)-one is a complex organic compound that features both thiazolidine and isoxazole rings. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Oxo-3-phenylthiazolidin-2-ylidene)-3-phenylisoxazol-5(4H)-one typically involves multi-step organic reactions. One common method includes the condensation of 3-phenylisoxazol-5(4H)-one with 3-phenylthiazolidin-2-one under specific conditions to form the desired product. The reaction often requires the use of catalysts and controlled temperature conditions to ensure high yield and purity.
Industrial Production Methods
Analyse Des Réactions Chimiques
Types of Reactions
4-(5-Oxo-3-phenylthiazolidin-2-ylidene)-3-phenylisoxazol-5(4H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups within the compound, leading to the formation of new products.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Various nucleophiles and electrophiles can be used under controlled conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxo-derivatives, while reduction can lead to the formation of alcohols or amines.
Applications De Recherche Scientifique
4-(5-Oxo-3-phenylthiazolidin-2-ylidene)-3-phenylisoxazol-5(4H)-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 4-(5-Oxo-3-phenylthiazolidin-2-ylidene)-3-phenylisoxazol-5(4H)-one involves its interaction with specific molecular targets within biological systems. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Thiazolidinones: Compounds with a thiazolidine ring structure.
Isoxazoles: Compounds containing an isoxazole ring.
Phenyl derivatives: Compounds with phenyl groups attached to various functional groups.
Uniqueness
4-(5-Oxo-3-phenylthiazolidin-2-ylidene)-3-phenylisoxazol-5(4H)-one is unique due to its combination of thiazolidine and isoxazole rings, which confer distinct chemical and biological properties
Propriétés
Formule moléculaire |
C18H12N2O3S |
|---|---|
Poids moléculaire |
336.4 g/mol |
Nom IUPAC |
(4E)-4-(5-oxo-3-phenyl-1,3-thiazolidin-2-ylidene)-3-phenyl-1,2-oxazol-5-one |
InChI |
InChI=1S/C18H12N2O3S/c21-14-11-20(13-9-5-2-6-10-13)17(24-14)15-16(19-23-18(15)22)12-7-3-1-4-8-12/h1-10H,11H2/b17-15+ |
Clé InChI |
NPOCITAHKZPRDN-BMRADRMJSA-N |
SMILES isomérique |
C1C(=O)S/C(=C/2\C(=NOC2=O)C3=CC=CC=C3)/N1C4=CC=CC=C4 |
SMILES canonique |
C1C(=O)SC(=C2C(=NOC2=O)C3=CC=CC=C3)N1C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


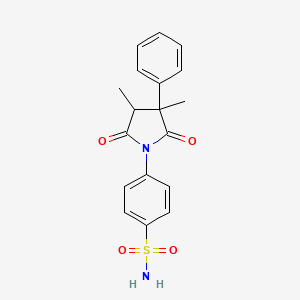
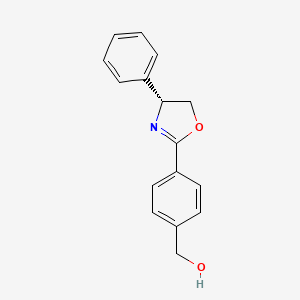
![Copper bis(benzoato-o)[3-(1-methyl-2-pyrrolidinyl)pyridine-N1]-(S)-](/img/structure/B12879599.png)
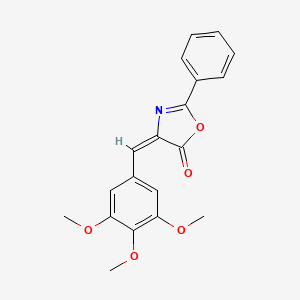
![4,5,6,7-Tetrahydroisoxazolo[4,5-b]pyridine](/img/structure/B12879607.png)

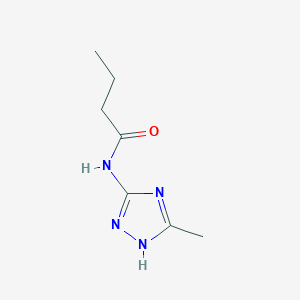
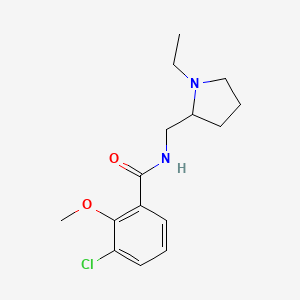

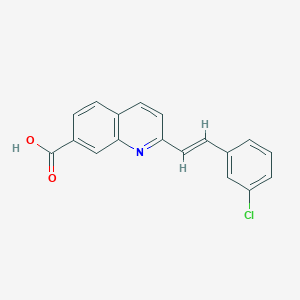
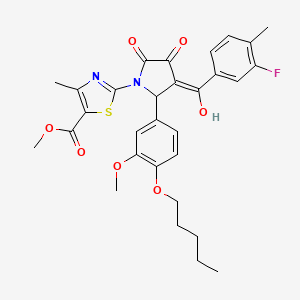
![4-(2-(4-Chloropyridin-2-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-3-yl)quinoline](/img/structure/B12879667.png)
![6-Benzylidenethiazolo[2,3-c][1,2,4]triazol-5(6H)-one](/img/structure/B12879674.png)
